molecular formula C6H3ClN2O2 B093099 5-Chlorobenzofuroxan CAS No. 17348-69-5

5-Chlorobenzofuroxan

Cat. No.: B093099
CAS No.: 17348-69-5
M. Wt: 170.55 g/mol
InChI Key: DHPQXIQZZCNOLI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzofuroxan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofurazan oxides, while reduction can yield amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPQXIQZZCNOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169621
Record name 5-Chlorobenzofurazan 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17348-69-5
Record name 5-Chlorobenzofurazan 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17348-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorobenzofurazan 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chlorine substituent in 5-Chlorobenzofuroxan affect its reactivity compared to unsubstituted benzofuroxan?

A1: Research indicates that this compound exhibits higher reactivity compared to unsubstituted benzofuroxan when reacting with 2-acetylthiophene to form quinoxaline-di-N-oxide derivatives. [] This increased reactivity is attributed to the electron-withdrawing nature of the chlorine substituent. The study employed Hammett equation analysis and found a positive linear relationship between the logarithm of the rate constant ratio (log k/k0) and the substituent constant (σ). This suggests that electron-withdrawing substituents, like chlorine, enhance the reaction rate. Specifically, the rate constant for this compound was determined to be 4.24 x 10^-3 min^-1, compared to 3.32 x 10^-3 min^-1 for the unsubstituted benzofuroxan. []

Q2: What is the impact of incorporating a chlorine atom at the 5-position on the N-O bond strength in benzofurazan-1-oxide?

A2: Research using static-bomb and rotating-bomb calorimetry determined the dissociation enthalpy (Dm) of the N-O bond in this compound to be 244.1 ± 3.5 kJ/mol. [] While this value is slightly lower than the weighted average Dm of the N-O bond in other benzofurazan-1-oxide derivatives (249.9 ± 0.6 kJ/mol), it still suggests a strong N-O bond. Further research is needed to fully elucidate the electronic effects of the chlorine substituent on the N-O bond strength in this specific compound. []

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